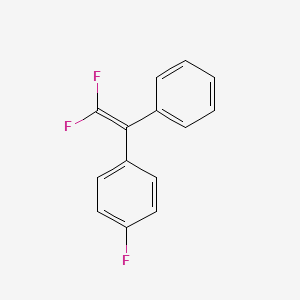
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene is an organic compound characterized by the presence of fluorine atoms attached to a phenyl-vinyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene typically involves the reaction of 4-fluorobenzaldehyde with difluoromethyl phenyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of compounds with different functional groups.
科学的研究の応用
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s fluorine atoms enhance its metabolic stability, making it a potential candidate for drug development. It may be investigated for its therapeutic effects in various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,1-Difluoro-2,2-diphenylethene: This compound shares a similar structure but lacks the additional fluorine atom on the benzene ring.
4-Fluorostyrene: Similar in structure but with a single fluorine atom on the benzene ring and a vinyl group.
2,2-Difluoro-1-phenylethene: Similar structure but without the fluorine atom on the benzene ring.
Uniqueness
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased metabolic stability, enhanced binding affinity, and resistance to degradation, making the compound valuable in various scientific and industrial applications.
生物活性
1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms in its structure is believed to enhance its pharmacological properties, making it a subject of interest for various therapeutic applications.
The compound's chemical structure includes a vinyl group and multiple fluorine substituents, which significantly influence its physical and chemical properties. Key characteristics include:
- Molecular Formula : C13H8F4
- XLogP3 : 4.48160
- Density : 1.2 g/cm³
- Boiling Point : 261.5ºC at 760 mmHg
- Flash Point : 97.6ºC
These properties suggest that the compound may exhibit stability under various conditions, which is essential for biological applications.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its anticancer properties and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, the following findings have been reported:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | Not specified | |
| Combretastatin-A4 | MCF-7 | 0.12 - 2.78 | |
| Doxorubicin | MCF-7 | 0.79 - 5.51 |
The compound's structure suggests that the presence of electron-withdrawing groups (EWGs) like fluorine enhances its antiproliferative potency compared to compounds lacking such substituents.
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : The compound may act as a modulator of certain receptors involved in cancer progression, although specific receptor interactions need further elucidation.
Case Studies
Several case studies have highlighted the biological activities of fluorinated compounds similar to this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various fluorinated compounds against breast cancer cell lines. It was found that compounds with multiple fluorine atoms exhibited lower IC50 values compared to their non-fluorinated counterparts, suggesting enhanced potency.
- Fluorinated Antimicrobial Agents : Research into halogenated antimicrobial agents has shown that the introduction of fluorine can significantly improve bioactivity against drug-resistant pathogens, indicating a potential for broader therapeutic applications beyond oncology.
特性
CAS番号 |
569-72-2 |
|---|---|
分子式 |
C14H9F3 |
分子量 |
234.22 g/mol |
IUPAC名 |
1-(2,2-difluoro-1-phenylethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C14H9F3/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9H |
InChIキー |
ANXOZOZWHNFHPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(F)F)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















